APhos Pd G2

CAS No.:

Cat. No.: VC16180089

Molecular Formula: C28H38ClN2PPd

Molecular Weight: 575.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H38ClN2PPd |

|---|---|

| Molecular Weight | 575.5 g/mol |

| IUPAC Name | chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;2-phenylaniline |

| Standard InChI | InChI=1S/C16H28NP.C12H10N.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12H,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

| Standard InChI Key | IBCGKOLTLJTNCL-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

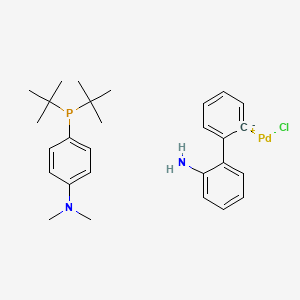

APhos Pd G2 is a palladium(II) complex with the IUPAC name chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;2-phenylaniline . Its structure comprises a central palladium atom coordinated to three distinct ligands:

-

A chloro ligand ()

-

A 4-(di-tert-butylphosphino)-N,N-dimethylaniline ligand

-

A 2'-amino-1,1'-biphenyl-2-yl group

This configuration is critical for stabilizing the palladium center during catalytic cycles, preventing aggregation and deactivation.

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of APhos Pd G2

| Property | Value |

|---|---|

| Molecular Weight | 575.5 g/mol |

| Appearance | Turquoise to dark green powder |

| Solubility | Soluble in THF, DCM, toluene |

| Melting Point | >200°C (decomposes) |

| Stability | Air-sensitive (store under N₂) |

The compound’s solubility in common organic solvents enables its use in diverse reaction media, while its air sensitivity necessitates inert handling conditions.

Synthesis and Catalytic Mechanism

Synthetic Routes

APhos Pd G2 is synthesized through a multistep protocol:

-

Ligand Preparation: The phosphine ligand is synthesized via nucleophilic substitution between 4-(N,N-dimethylamino)phenol and di-tert-butylchlorophosphine.

-

Palladium Coordination: The ligand reacts with palladium chloride () in tetrahydrofuran (THF) under nitrogen, forming a stable Pd(0) intermediate.

-

Oxidative Addition: Introduction of 2-bromobiphenyl under controlled conditions yields the final Pd(II) complex.

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>99% by HPLC).

Mechanistic Insights in Cross-Coupling Reactions

APhos Pd G2 operates via a three-step catalytic cycle:

-

Oxidative Addition: The palladium center inserts into the carbon-halogen bond of aryl halides, forming a Pd(II) intermediate.

-

Transmetalation: A boronic acid (in Suzuki couplings) or amine (in Buchwald-Hartwig reactions) transfers its organic group to palladium.

-

Reductive Elimination: The desired biaryl or aryl amine product is released, regenerating the Pd(0) catalyst.

The bulky di-tert-butylphosphine ligand accelerates oxidative addition by stabilizing electron-deficient intermediates, while the dimethylamino group enhances solubility and prevents ligand dissociation .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

APhos Pd G2 achieves turnover numbers (TONs) exceeding 10⁵ in Suzuki reactions, even with sterically hindered substrates. For example, coupling 2,6-dimethylbromobenzene with phenylboronic acid proceeds at 90% yield (0.5 mol% catalyst loading, 80°C, 12 h).

Buchwald-Hartwig Aminations

The catalyst enables C–N bond formation between aryl chlorides and secondary amines at room temperature—a feat unattainable with first-generation catalysts. A representative reaction (Eq. 1):

\text{Ar–Cl + HNR₂ \xrightarrow{\text{APhos Pd G2}} Ar–NR₂ + HCl}Yields typically range from 70–95% with 0.1–1 mol% catalyst.

Pharmaceutical Intermediate Synthesis

APhos Pd G2 has been utilized in the synthesis of:

-

Celecoxib analogs: Anti-inflammatory agents requiring regioselective pyrazole formation .

-

Anticancer compounds: Tubulin inhibitors featuring biaryl motifs.

Comparative Analysis with Related Catalysts

vs. SPhos Pd G2

While SPhos Pd G2 (, MW 720.62 g/mol ) shares a similar palladacyclic structure, key differences include:

-

Ligand Bulkiness: SPhos’ biphenylphosphine ligand increases steric hindrance, slowing transmetalation but improving selectivity for ortho-substituted substrates.

-

Thermal Stability: APhos Pd G2 remains active at >100°C, whereas SPhos derivatives degrade above 80°C .

Table 2: Performance Comparison in Suzuki Coupling

| Catalyst | Substrate | Yield (%) | TON |

|---|---|---|---|

| APhos Pd G2 | 2-Bromotoluene | 95 | 1.9×10⁵ |

| SPhos Pd G2 | 2-Bromotoluene | 88 | 1.2×10⁵ |

Recent Research Developments

Low-Loading Catalysis

A 2024 study demonstrated that APhos Pd G2 (0.001 mol%) coupled electron-deficient aryl fluorides with boronic esters at 120°C, achieving 80–92% yields—a breakthrough for fluorinated drug synthesis.

Heterogeneous Adaptations

Immobilizing APhos Pd G2 on silica nanoparticles (2025) enabled catalyst recycling 10 times without activity loss, addressing homogeneous catalysis’s scalability limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume